

An In-depth Technical Guide to Sodium 2-methylpropionate-1-13C

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Compound of Interest

Compound Name: Sodium 2-methylpropionate-1-13C

Cat. No.: B12311587

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-methylpropionate-1-13C is a stable isotope-labeled form of sodium 2-methylpropionate, also known as sodium isobutyrate. In this compound, the carbon atom at the C1 position of the propionate backbone is replaced with its stable, non-radioactive isotope, carbon-13 (^{13}C). This isotopic labeling makes it an invaluable tool in metabolic research and drug development.[1] Its primary application lies in its use as a tracer to elucidate metabolic pathways and quantify metabolic fluxes within biological systems.[2] Furthermore, it serves as an internal standard in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of its unlabeled counterpart.[3] This guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies for **Sodium 2-methylpropionate-1-13C**.

Core Properties of Sodium 2-methylpropionate-1-13C

A summary of the key quantitative data for **Sodium 2-methylpropionate-1-13C** is presented below.

Property	Value	Source(s)
Chemical Formula	$C_3^{13}CH_7NaO_2$	[4]
Molecular Weight	111.09 g/mol	[5]
CAS Number	71105-51-6	[6]
Synonyms	Sodium isobutyrate-1- ^{13}C , Sodium 2-methylpropanoate-1- ^{13}C	[5]
Appearance	White Solid	[7]
Melting Point	~254-320 °C (estimated from unlabeled sodium isobutyrate)	[8][9]
Purity	≥95% chemical purity, ≥99 atom % ^{13}C	[5][10]

Spectroscopic Properties

While specific spectra for **Sodium 2-methylpropionate-1- ^{13}C** are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from its unlabeled analogue.

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum of unlabeled 2-methylpropanoic acid shows three distinct signals, corresponding to the three different carbon environments in the molecule. [11] For Sodium 2-methylpropionate-1- ^{13}C , a strong, distinct signal for the labeled C1 carbon is expected in the region typical for carboxyl carbons (around 170-185 ppm). The other carbon signals would include one for the C2 methine carbon and one for the two equivalent C3 methyl carbons.[11] Due to the ^{13}C labeling at the C1 position, this signal will be prominent and can be used for tracing studies.

1H NMR Spectroscopy: The 1H NMR spectrum of unlabeled 2-methylpropanoic acid displays three sets of proton signals.[12] A doublet for the six equivalent methyl protons, a septet for the single methine proton, and a singlet for the carboxylic acid proton.[12] The spectrum for the sodium salt would be similar, though the carboxylic proton signal would be absent.

Infrared (IR) Spectroscopy: The IR spectrum of a sodium carboxylate, such as sodium 2-methylpropionate, is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO^-).^[13] These bands typically appear in the regions of $1510\text{--}1650\text{ cm}^{-1}$ (asymmetric) and $1280\text{--}1400\text{ cm}^{-1}$ (symmetric).^[13] Additional bands corresponding to C-H stretching and bending vibrations of the methyl and methine groups will also be present.

Mass Spectrometry (MS): In a mass spectrum, Sodium 2-methylpropionate-1- ^{13}C will show a molecular ion peak that is one mass unit higher than its unlabeled counterpart due to the presence of the ^{13}C isotope. This mass difference is fundamental to its use as a tracer and internal standard in mass spectrometry-based analytical methods.

Applications in Research and Drug Development

The primary utility of Sodium 2-methylpropionate-1- ^{13}C stems from its nature as a stable isotope-labeled compound.

Metabolic Flux Analysis (MFA): ^{13}C -MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.^[2] By introducing a ^{13}C -labeled substrate like Sodium 2-methylpropionate-1- ^{13}C into a biological system, researchers can track the incorporation of the ^{13}C atom into various downstream metabolites.^[1] Analysis of the mass isotopomer distributions in these metabolites by MS or NMR allows for the detailed mapping and quantification of metabolic fluxes.^[2] This is particularly valuable in understanding the metabolic reprogramming that occurs in diseases such as cancer and inborn errors of metabolism.^{[1][14]}

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, stable isotope-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.^[1] By administering a ^{13}C -labeled version of a drug, its metabolic fate can be traced, and its metabolites can be identified and quantified.^[15] While Sodium 2-methylpropionate-1- ^{13}C is not a drug itself, it serves as a crucial tool for studying the metabolism of compounds that are structurally related or that influence propionate metabolic pathways.

Quantitative Analysis: As an internal standard, Sodium 2-methylpropionate-1- ^{13}C is added to biological samples in known amounts for the accurate quantification of endogenous or

exogenous 2-methylpropionate.[3] Because it is chemically identical to the analyte but has a different mass, it can be distinguished by mass spectrometry, allowing for the correction of sample loss during preparation and variations in instrument response.

Metabolic Fate of 2-Methylpropionate

When introduced into a biological system, propionate (and by extension, 2-methylpropionate) is primarily metabolized in the mitochondria. The metabolic pathway of propionate involves its conversion to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle via a series of enzymatic reactions. Dysregulation of this pathway is associated with several metabolic disorders.[14] The use of ^{13}C -labeled propionate allows for the detailed investigation of these pathways and the effects of drugs or genetic mutations on them.[16]

Experimental Protocols

Representative Synthesis of Sodium 2-methylpropionate-1- ^{13}C

A common method for the synthesis of ^{13}C -carboxyl-labeled carboxylic acids involves the use of a Grignard reagent and ^{13}C -labeled carbon dioxide. The following is a representative, general protocol.

Materials:

- Isopropyl magnesium bromide (Grignard reagent)
- ^{13}C -labeled carbon dioxide ($^{13}\text{CO}_2$) gas
- Anhydrous diethyl ether
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

- A solution of isopropyl magnesium bromide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

- The flask is cooled in a dry ice/acetone bath.
- ^{13}C -labeled carbon dioxide gas is bubbled through the stirred Grignard solution. The $^{13}\text{CO}_2$ reacts with the Grignard reagent to form the magnesium salt of 2-methylpropanoic-1- ^{13}C acid.
- The reaction mixture is then quenched by the slow addition of aqueous HCl, which protonates the carboxylate to form 2-methylpropanoic-1- ^{13}C acid.
- The aqueous and organic layers are separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 2-methylpropanoic-1- ^{13}C acid.
- The acid is then neutralized with a stoichiometric amount of sodium hydroxide solution.
- The resulting solution is evaporated to dryness to yield solid Sodium 2-methylpropionate-1- ^{13}C .
- The final product should be purified by recrystallization.

General Protocol for a ^{13}C Metabolic Tracer Experiment

This protocol outlines a general workflow for using Sodium 2-methylpropionate-1- ^{13}C in a cell culture-based metabolic flux analysis experiment.

Materials:

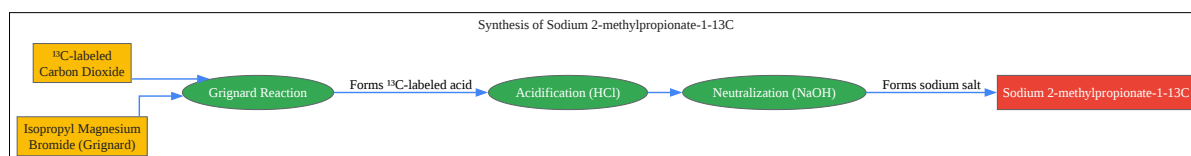
- Cultured cells of interest
- Culture medium depleted of unlabeled sodium propionate
- Sodium 2-methylpropionate-1- ^{13}C
- Quenching solution (e.g., cold methanol)
- Extraction solvent (e.g., methanol/water/chloroform mixture)

- LC-MS or GC-MS system

Procedure:

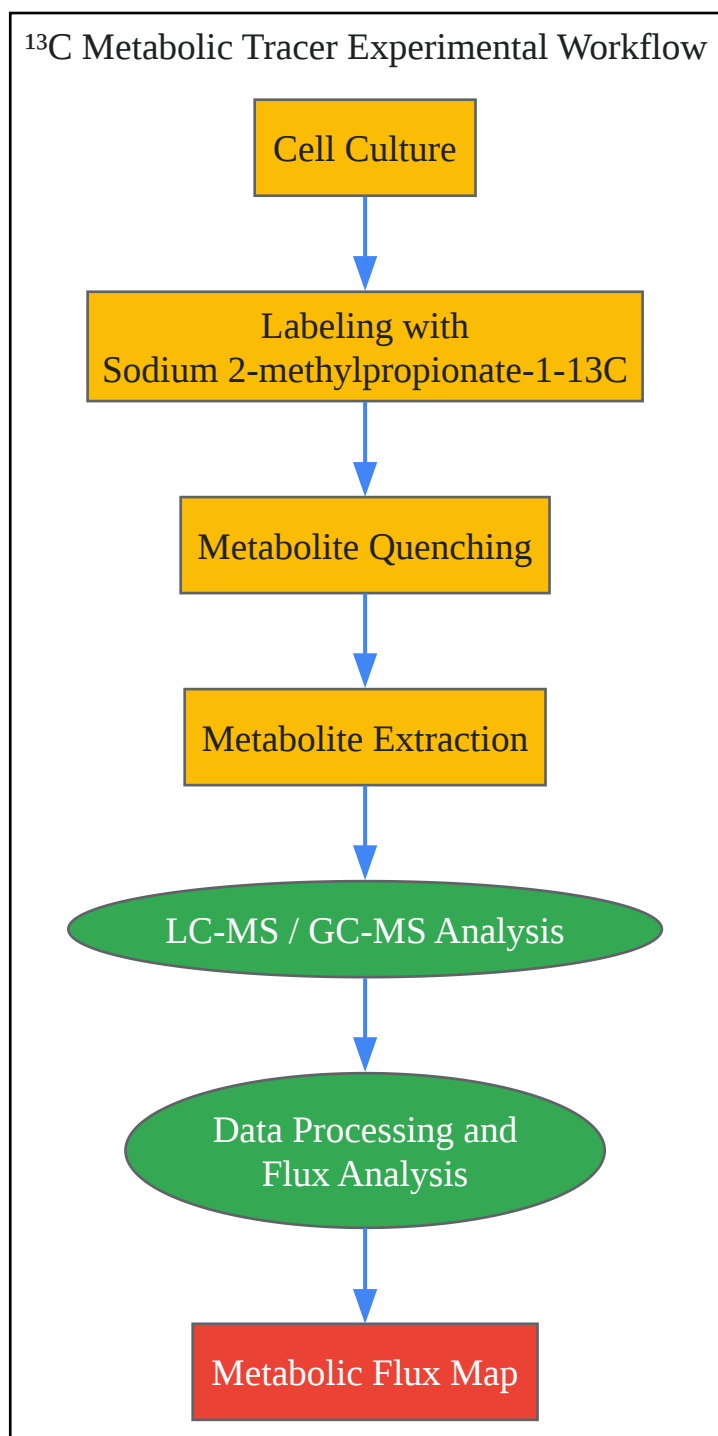
- Cell Culture: Cells are grown to the desired confluence in standard culture medium.
- Labeling: The standard medium is replaced with a medium containing a known concentration of Sodium 2-methylpropionate-1-¹³C and depleted of unlabeled propionate. Cells are incubated for a specific period to allow for the uptake and metabolism of the labeled substrate.
- Metabolite Quenching and Extraction: The medium is rapidly removed, and the cells are washed with an ice-cold saline solution. Metabolic activity is quenched by adding a cold quenching solution. Metabolites are then extracted from the cells.
- Sample Analysis: The cell extracts are analyzed by LC-MS or GC-MS to determine the mass isotopologue distribution of downstream metabolites.
- Data Analysis: The resulting data is used to calculate the fractional labeling of metabolites and to determine metabolic fluxes using specialized software.

Visualizations



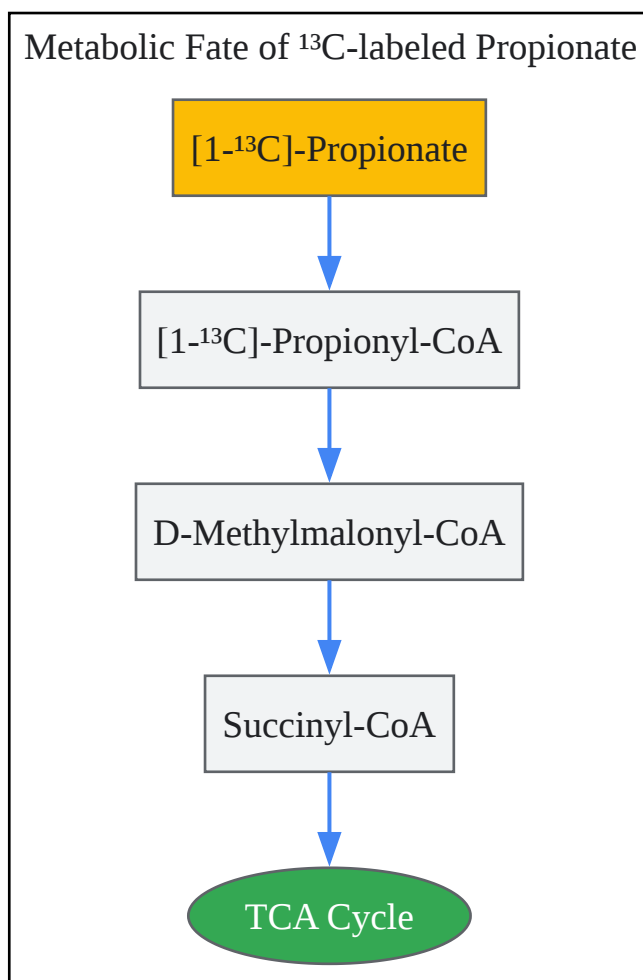
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Caption: A simplified workflow for the synthesis of **Sodium 2-methylpropionate-1-¹³C**.



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Caption: General experimental workflow for a ¹³C metabolic tracer study.



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Caption: Simplified metabolic pathway of propionate entering the TCA cycle.

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